Cas no 1049026-35-8 (3-Chloro-5-methylbenzenesulfonyl chloride)

3-Chloro-5-methylbenzenesulfonyl chloride is a versatile sulfonylating agent widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its key advantages include high reactivity due to the electron-withdrawing chloro and methyl substituents, which enhance its electrophilic character. The compound serves as a valuable intermediate in pharmaceuticals, agrochemicals, and specialty chemical manufacturing. Its stability under standard storage conditions and compatibility with a range of nucleophiles make it a reliable choice for selective sulfonylation reactions. The presence of both chloro and methyl groups also allows for further functionalization, enabling tailored modifications in complex molecular frameworks.
3-Chloro-5-methylbenzenesulfonyl chloride structure
1049026-35-8 structure
Product Name:3-Chloro-5-methylbenzenesulfonyl chloride
CAS No:1049026-35-8
MF:C7H6Cl2O2S
MW:225.092339038849
CID:4559794
PubChem ID:55279549
Update Time:2025-06-09

3-Chloro-5-methylbenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-methylbenzenesulfonyl chloride
    • GS3050
    • AB75573
    • 3-CHLORO-5-METHYLBENZENE-1-SULFONYL CHLORIDE
    • 3-Chloro-5-methyl-benZenesulfonyl chloride
    • MFCD18393673
    • 1049026-35-8
    • AKOS006333971
    • SCHEMBL2055455
    • DB-151735
    • MDL: MFCD18393673
    • Inchi: 1S/C7H6Cl2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3
    • InChI Key: XEUCFELODGWVMQ-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C=C(C)C=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 223.9465560 g/mol
  • Monoisotopic Mass: 223.9465560 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.5
  • Molecular Weight: 225.09

3-Chloro-5-methylbenzenesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648640-1g
3-Chloro-5-methylbenzenesulfonyl chloride
1049026-35-8 98%
1g
¥5065 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648640-5g
3-Chloro-5-methylbenzenesulfonyl chloride
1049026-35-8 98%
5g
¥18500 2023-04-17

Additional information on 3-Chloro-5-methylbenzenesulfonyl chloride

Professional Introduction to 3-Chloro-5-methylbenzenesulfonyl chloride (CAS No. 1049026-35-8)

3-Chloro-5-methylbenzenesulfonyl chloride, with the chemical formula C₇H₅Cl₂O₂S, is a highly versatile sulfonating agent widely utilized in pharmaceutical and agrochemical research. This compound, identified by its CAS number 1049026-35-8, plays a pivotal role in the synthesis of various biologically active molecules due to its reactive sulfonyl chloride group. The presence of both a chlorine substituent and a methyl group on the benzene ring enhances its reactivity, making it an invaluable intermediate in organic synthesis.

The 3-Chloro-5-methylbenzenesulfonyl chloride is particularly significant in the development of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the sulfonyl chloride moiety allows for facile conversion into sulfonamides through nucleophilic substitution reactions, a process that is both efficient and scalable. This makes 3-Chloro-5-methylbenzenesulfonyl chloride a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in synthetic chemistry have highlighted the utility of 3-Chloro-5-methylbenzenesulfonyl chloride in constructing complex molecular architectures. For instance, researchers have leveraged this compound to synthesize substituted benzothiazoles and benzoxazoles, which exhibit promising pharmacological effects. The chlorine atom in the molecule can be selectively modified through various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling the creation of diverse derivatives with tailored properties.

In the realm of drug discovery, 3-Chloro-5-methylbenzenesulfonyl chloride has been employed in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the sulfonyl chloride group to form covalent bonds with specific amino acid residues in kinase domains, researchers can design potent inhibitors that disrupt aberrant signaling. The reactivity of the sulfonyl chloride makes it an ideal candidate for generating high-affinity kinase inhibitors.

Moreover, 3-Chloro-5-methylbenzenesulfonyl chloride has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic backbone and electron-withdrawing sulfonyl group contribute to the formation of ordered molecular structures, which are essential for applications in display technologies and optoelectronic devices. The ability to functionalize the molecule further allows for fine-tuning of physical properties such as thermal stability and optical characteristics.

The industrial production of 3-Chloro-5-methylbenzenesulfonyl chloride typically involves chlorosulfonation followed by methylation of chlorobenzene derivatives. Advances in green chemistry have led to more sustainable synthetic routes, emphasizing catalytic processes and solvent-free reactions to minimize environmental impact. These innovations align with global efforts to reduce waste and energy consumption in chemical manufacturing.

From a regulatory perspective, 3-Chloro-5-methylbenzenesulfonyl chloride is subject to standard safety protocols due to its reactive nature. Proper handling procedures, including use of personal protective equipment (PPE) and adequate ventilation, are essential when working with this compound. While it is not classified as a hazardous material under current regulations, its reactivity necessitates careful storage and handling to prevent unintended reactions.

The future prospects of 3-Chloro-5-methylbenzenesulfonyl chloride are promising, with ongoing research exploring its potential in drug development and material science. Emerging technologies such as flow chemistry and microwave-assisted synthesis are expected to further enhance the efficiency of processes involving this compound. Additionally, computational methods are being employed to predict novel derivatives with enhanced biological activity, accelerating the discovery pipeline.

In conclusion, 3-Chloro-5-methylbenzenesulfonyl chloride (CAS No. 1049026-35-8) is a cornerstone compound in synthetic chemistry with far-reaching applications across multiple disciplines. Its unique structural features and reactivity make it indispensable for researchers seeking to develop innovative solutions in pharmaceuticals, agrochemicals, and materials science. As scientific understanding continues to evolve, the utility of this compound is likely to expand even further.

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